molecular formula C7H11N3S B020134 (s)-4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine CAS No. 106092-09-5

(s)-4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine

Cat. No. B020134
M. Wt: 169.25 g/mol
InChI Key: DRRYZHHKWSHHFT-BYPYZUCNSA-N
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Description

This compound and its derivatives have been extensively studied due to their wide range of applications, including acting as inhibitors of bacterial DNA gyrase B, which suggests their potential in antibacterial therapies (Enriz et al., 2023). Additionally, its feasibility as a corrosion inhibitor for mild steel in acidic media indicates its utility in industrial applications (Manivel et al., 2014).

Synthesis Analysis

The synthesis pathways for derivatives of this compound have shown versatile applications in medicinal chemistry and materials science. For example, derivatives have been explored for their potential as antiviral agents against SARS-CoV-2 (Mohareb & Abdo, 2021) and as central dopamine agonists, indicating their significance in neuroscience research (Jaen et al., 1990).

Molecular Structure Analysis

The molecular interactions and stability of its derivatives, especially in the context of inhibiting bacterial enzymes and corrosion inhibition, highlight the structural significance of the tetrahydrobenzo[d]thiazole backbone. These studies provide insights into the molecular interactions that stabilize the inhibitor-enzyme complex and the adsorption behavior on metal surfaces, offering a deeper understanding of its functional mechanisms.

Chemical Reactions and Properties

Several studies have explored the chemical reactivity and properties of (s)-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine derivatives, showcasing their diverse chemical functionalities. These include their role as potent D2/D3 agonists, implicating their potential in treating Parkinson's Disease (Das et al., 2015), and as corrosion inhibitors (Manivel et al., 2014).

Scientific research applications

"(s)-4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine" is a chemical compound that might be used in various scientific and research applications, particularly in the field of chemistry and pharmaceuticals. Compounds like this often play a role in the synthesis of more complex molecules, potentially serving as intermediates in the creation of pharmaceuticals, agrochemicals, or materials with specific properties. Additionally, their study can contribute to understanding chemical reactions, bonding, and molecular interactions.

properties

IUPAC Name

(6S)-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3S/c8-4-1-2-5-6(3-4)11-7(9)10-5/h4H,1-3,8H2,(H2,9,10)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRRYZHHKWSHHFT-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1N)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C[C@H]1N)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00893656
Record name 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole, (S)-
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Molecular Weight

169.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(s)-4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine

CAS RN

106092-09-5
Record name (6S)-4,5,6,7-Tetrahydro-2,6-benzothiazolediamine
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Record name 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole, (S)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole, (S)-
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Record name (S)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole
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Record name 2,6-DIAMINO-4,5,6,7-TETRAHYDROBENZOTHIAZOLE, (S)-
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Synthesis routes and methods I

Procedure details

Bromine (112 g) was added dropwise to a solution of 4-acetamidocyclohexanone (100 g) in 500 ml water at room temperature. The mixture was warmed to approximately 45° C. and maintained at this temperature until the bromine colour had been lost. To this, thiourea (125 g) was added, and the mixture was heated to approximately 80° C. To this, aqueous hydrobromic acid (100 ml) was added, and the contents of the reaction vessel were refluxed. The contents were then cooled to approximately 10° C., and neutralized with caustic lye solution. The product, 2,6-diamino-4,5,6,7-tetrahydro-benzthiazole, was isolated by filtration, and washed with chilled water and dried. The product was off-white in colour, and the yield was approximately 60 g in weight.
Quantity
112 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
125 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

A solution of 2-amino-6-oxo-4,5,6,7-tetrahydro-1,3-benzothiazole (2.0 g, 12 mmol), ammonium acetate (9.2 g, 120 mmol) and sodium cyanoborohydride (0.53 g, 8.4 mmol) in 40 mL of methanol was stirred under nitrogen at ambient temperature for 48 hours. Concentrated HCl was added and methanol was removed in vacuo. The residue was mixed with water and solution was made alkaline with NaOH. White precipitate was removed by filtration, washed with water and dried to give 1.0 g of the title compound. The structure of the product was confirmed by NMR.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
9.2 g
Type
reactant
Reaction Step One
Quantity
0.53 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
38
Citations
A Manivel, S Ramkumar, JJ Wu, AM Asiri… - Journal of Environmental …, 2014 - Elsevier
This study deals with the possibility of (S)-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine (TDA) as a prospective corrosion inhibitor for mild steel in 1 M hydrochloric acid (HCl) medium. …
Number of citations: 34 www.sciencedirect.com
DS Prasanna, CV Kavitha, B Raghava, K Vinaya… - Investigational new …, 2010 - Springer
Benzothiazoles are multitarget agents with broad spectrum of biological activity. Among the antitumor agents discovered in recent years, the identification of various 2-(4-aminophenyl) …
Number of citations: 13 link.springer.com
LJ Gutierrez, M Vettorazzi, J Dernovšek… - New Journal of …, 2023 - pubs.rsc.org
Here we report a theoretical-experimental study of 4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine derivatives that act as inhibitors of bacterial DNA gyrase B (GyrB). A comprehensive …
Number of citations: 1 pubs.rsc.org
B Das, S Vedachalam, D Luo, T Antonio… - Journal of medicinal …, 2015 - ACS Publications
Our structure–activity relationship studies with N 6 -(2-(4-(1H-indol-5-yl)piperazin-1-yl)ethyl)-N 6 -propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine derivatives led to development …
Number of citations: 40 pubs.acs.org
A Lamut, Ž Skok, M Barančoková… - Future Medicinal …, 2020 - Future Science
Aim: DNA gyrase and topoisomerase IV are essential bacterial enzymes, and in the fight against bacterial resistance, they are important targets for the development of novel …
Number of citations: 9 www.future-science.com
A Lamut, M Gjorgjieva, L Naesens, S Liekens… - Bioorganic …, 2020 - Elsevier
Seasonal or pandemic influenza virus infections are a worldwide health problem requiring antiviral therapy. Since virus resistance to the established neuraminidase inhibitors and novel …
Number of citations: 15 www.sciencedirect.com
A Lamut, CD Cruz, Ž Skok, M Barančoková, N Zidar… - Bioorganic …, 2020 - Elsevier
Bacterial DNA gyrase is an important target for the development of novel antibacterial drugs, which are urgently needed because of high level of antibiotic resistance worldwide. We …
Number of citations: 12 www.sciencedirect.com
A Berisha, F Podvorica, V Mehmeti, F Syla… - Macedonian Journal of …, 2015 - mjcce.org.mk
The corrosion behavior of iron in diluted aqueous sulfuric acid medium has been studied in the presence and absence of 6-ethoxybenzo [d] thiazol-2-amine (EBT), 5-bromothiazol-2-…
Number of citations: 52 www.mjcce.org.mk
AA Fadhil, AA Khadom, H Liu, C Fu, J Wang… - Journal of Molecular …, 2019 - Elsevier
A study on the corrosion inhibition of N80 steel in 0.5 M HCl acid with (S)‑6‑Phenyl‑2,3,5,6‑tetrahydroimidazo[2,1‑b] thiazole was undertaken by conducting electrochemical, weight loss, …
Number of citations: 50 www.sciencedirect.com
MA Quraishi, DS Chauhan, VS Saji - Journal of Molecular Liquids, 2021 - Elsevier
Bioinspired heterocyclic organic molecules have high significance as potential substitutes to the existing inhibitor chemistries, which are considered toxic and costly. Here, we provided …
Number of citations: 62 www.sciencedirect.com

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